N-dimethoxyphosphorylacetamide
Overview
Description
N-dimethoxyphosphorylacetamide is an organophosphorus compound with the molecular formula C4H10NO4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoryl group attached to an acetamide moiety, making it a versatile reagent in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-dimethoxyphosphorylacetamide can be synthesized through the reaction of dimethyl phosphite with acetamide under controlled conditions. The reaction typically involves the use of a base such as sodium hydride to facilitate the formation of the phosphorylacetamide bond. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at a temperature range of 50-70°C.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N-dimethoxyphosphorylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorylacetamide derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphorylacetamide derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphorylacetamides depending on the nucleophile used.
Scientific Research Applications
N-dimethoxyphosphorylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of N-dimethoxyphosphorylacetamide involves its interaction with specific molecular targets, such as enzymes. The phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
N,N-dimethylacetamide: A similar compound used as a solvent in organic synthesis.
Dimethylformamide: Another related compound with similar applications in organic chemistry.
Uniqueness: N-dimethoxyphosphorylacetamide is unique due to its phosphoryl group, which imparts distinct reactivity and makes it a valuable reagent in synthetic chemistry. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to other similar compounds.
Properties
IUPAC Name |
N-dimethoxyphosphorylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO4P/c1-4(6)5-10(7,8-2)9-3/h1-3H3,(H,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQCPOOFRZOKCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NP(=O)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306412 | |
Record name | N-dimethoxyphosphorylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85046-80-6 | |
Record name | NSC176132 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-dimethoxyphosphorylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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